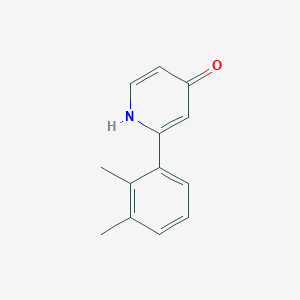
6-Amino-3-(2,3-dimethylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2,3-dimethylphenyl)picolinic acid is a heterocyclic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound is known for its diverse applications in the fields of chemistry and biology, making it a subject of interest for researchers.
准备方法
The synthesis of 6-Amino-3-(2,3-dimethylphenyl)picolinic acid involves several steps. One common method includes the reaction of 2,3-dimethylbenzaldehyde with malononitrile to form 2,3-dimethylphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6-Amino-3-(2,3-dimethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include KMnO4 for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Amino-3-(2,3-dimethylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an immunomodulator and its ability to inhibit viral replication.
Industry: It is used in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth.
作用机制
The mechanism of action of 6-Amino-3-(2,3-dimethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, it disrupts the entry of enveloped viruses into host cells by blocking the fusion of the viral envelope with the host cell membrane . This prevents the virus from releasing its genetic material into the host cell, thereby inhibiting replication. In herbicidal applications, it acts as a synthetic auxin, disrupting normal plant growth processes .
相似化合物的比较
6-Amino-3-(2,3-dimethylphenyl)picolinic acid can be compared with other picolinic acid derivatives:
Picolinic acid: A simpler derivative with applications in coordination chemistry and as a dietary supplement for zinc absorption.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide, known for its high efficacy and safety for crops.
Florpyrauxifen-benzyl: Another herbicidal picolinic acid derivative with similar applications.
The uniqueness of this compound lies in its specific structural modifications, which confer unique properties such as enhanced antiviral activity and specific herbicidal effects .
属性
IUPAC Name |
6-amino-3-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-4-3-5-10(9(8)2)11-6-7-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAECKQHAHDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














